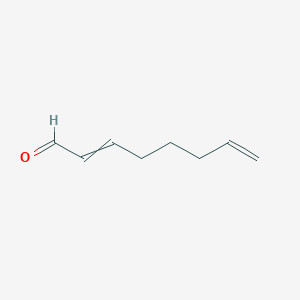

Octa-2,7-dienal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

151554-95-9 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

octa-2,7-dienal |

InChI |

InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h2,6-8H,1,3-5H2 |

InChI Key |

KNECBQPKWOLHOS-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCC=CC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Octa 2,7 Dienal and Its Analogues

Catalytic Approaches to Dienal Construction

Catalysis offers a powerful toolkit for the construction of dienal skeletons, enabling reactions that are often difficult or inefficient to achieve through classical stoichiometric methods. These approaches include building the carbon framework and introducing the aldehyde functionality through precise catalytic control.

Transition Metal-Catalyzed Coupling Reactions for Octa-2,7-dienal Skeletons

Transition metal catalysis is a cornerstone of modern organic synthesis, providing versatile pathways for carbon-carbon bond formation. eie.gr These reactions are instrumental in assembling the eight-carbon backbone of this compound from simpler, readily available precursors. researchgate.netacs.org

One of the most direct methods for constructing dienal skeletons is the hydroformylation of enynes. rsc.org Rhodium-catalyzed transfer hydroformylation, for instance, allows for the conversion of various alkynes into α,β-unsaturated aldehydes without the need for high-pressure syngas (a mixture of CO and H₂). dicp.ac.cn This method uses an alkyl aldehyde as a formyl and hydride donor, proceeding under mild conditions with excellent chemo-, regio-, and stereoselectivity. dicp.ac.cn

Another powerful strategy is the telomerization of 1,3-dienes. The palladium-catalyzed telomerization of butadiene with water can produce octa-2,7-dien-1-ol, a direct precursor to this compound. google.comepo.org Industrial processes focus on optimizing this reaction by using water-soluble palladium catalysts, often in the presence of a tertiary amine and carbon dioxide, to enhance selectivity and facilitate catalyst recovery. google.com The efficiency of these coupling reactions often hinges on the choice of ligands, with phosphanes being common, though efforts are ongoing to develop more robust, air- and water-tolerant ligand systems. eie.gr

Negishi (using organozinc reagents) and Suzuki-Miyaura (using organoboron reagents) couplings are also foundational strategies for C-C bond formation. acs.orgnih.gov These reactions, typically catalyzed by palladium or nickel complexes, excel in their functional group tolerance and high selectivity, making them suitable for constructing complex unsaturated frameworks from appropriate alkenyl halides and organometallic partners. acs.orgacs.org The general mechanism involves an oxidative addition, transmetalation, and reductive elimination sequence. acs.org

Selective Functionalization of Octadienyl Precursors via Catalysis

The selective functionalization of a pre-formed octadienyl skeleton is a key strategy for introducing the aldehyde group. This often involves the transformation of a different functional group at a specific position on the carbon chain. A primary example is the oxidation of octa-2,7-dien-1-ol, which is readily synthesized via the telomerization of butadiene. epo.org

Catalytic methods for the selective activation and functionalization of C-H or C-O bonds are at the forefront of synthetic innovation. nih.govresearchgate.net While direct C-H oxidation to an aldehyde on an unactivated carbon chain is challenging, the oxidation of the terminal hydroxyl group in octa-2,7-dien-1-ol is a more common and efficient route. This transformation leverages the inherent reactivity of the allylic alcohol moiety. Various catalytic systems, discussed in the next section, have been developed to perform this oxidation selectively, without affecting the double bonds present in the molecule. organic-chemistry.org

Furthermore, advances in catalysis allow for the functionalization of molecules with multiple similar reactive sites. researchgate.net For instance, photocatalysis using an adaptable activating group like 4-tetrafluoropyridinylthio (SPyf) has been shown to enable the regiodivergent functionalization of carbohydrates, a principle that could be extended to other polyfunctional molecules like octadienyl derivatives. nih.gov

Oxidative Synthesis Routes to this compound

The oxidation of allylic alcohols to α,β-unsaturated aldehydes is a fundamental transformation in organic synthesis. Numerous catalytic systems have been developed to achieve this with high efficiency and selectivity, often under mild and environmentally friendly conditions.

Palladium-catalyzed aerobic oxidation is a prominent method. Using Pd(OAc)₂ as a catalyst in the presence of a base like triethylamine (B128534) (Et₃N) and oxygen as the terminal oxidant, allylic alcohols can be converted to the corresponding aldehydes. organic-chemistry.org Another approach involves a palladium-catalyzed aerobic γ,δ-dehydrogenation of enals, which directly synthesizes conjugated (E,E)-dienals from simpler enal precursors using molecular oxygen as the sole oxidant. nih.gov This method is noted for its good functional group compatibility and complete E,E-stereoselectivity. nih.gov

Ruthenium catalysts also enable efficient oxidation of allylic alcohols via a hydrogen transfer mechanism. In the presence of a hydrogen acceptor like benzaldehyde, Ru complexes can catalyze the oxidation to enals in high yields under mild conditions. organic-chemistry.org Iron-based systems, such as Fe(NO₃)₃·9H₂O combined with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), provide an eco-friendly pathway for the aerobic oxidation of allylic alcohols, preserving the configuration of the double bond. organic-chemistry.org In some cases, the oxidation of a related precursor, linalool, using selenium dioxide (SeO₂) has been used to synthesize a substituted this compound derivative. niscpr.res.in

Below is a table summarizing various catalytic systems for the oxidation of allylic alcohols to unsaturated aldehydes.

| Catalyst System | Oxidant | Substrate | Product | Key Features |

| Pd(OAc)₂ / Et₃N | O₂ | Allylic Alcohols | α,β-Unsaturated Aldehydes | Selective for allylic alcohols. organic-chemistry.org |

| Pd(OAc)₂ / tBuONO | O₂ | Linear Saturated Aldehydes | Linear α,β-Unsaturated Aldehydes | Achieved at room temperature. researchgate.net |

| Fe(NO₃)₃·9H₂O / TEMPO / NaCl | O₂ | Allylic Alcohols | Stereodefined α,β-Unsaturated Aldehydes | Eco-friendly, mild conditions, retains double-bond configuration. organic-chemistry.org |

| Ru-complex | Benzaldehyde (H-acceptor) | Allyl Alcohols | Enals or Enones | High-yielding via intramolecular hydrogen transfer. organic-chemistry.org |

| SeO₂ / tBuOOH | tBuOOH | Linalool | (±) (E)-2,6-dimethyl-3-hydroxy-2,7-octadienal | Microwave-assisted solid support reaction. niscpr.res.in |

Chemo- and Regioselective Transformations for this compound

Achieving chemo- and regioselectivity is crucial when dealing with polyunsaturated molecules like this compound, which possess multiple reactive sites. Advanced synthetic methods allow for precise control over isomerization, rearrangement, and reduction reactions.

Isomerization and Rearrangement Strategies

Catalytic isomerization and rearrangement reactions provide elegant pathways to conjugated dienals from alternative precursors. A notable example is the rhodium-catalyzed rearrangement of 4-alkynals. rsc.orgrsc.org Using a cationic rhodium catalyst with a BINAP ligand, 4-alkynals can be isomerized to (E,E)-dienals with excellent regio- and stereoselectivity. rsc.org This process involves a fascinating cascade that simultaneously isomerizes an alkyne to a 1,3-diene while migrating a formyl group. rsc.orgcapes.gov.br The proposed mechanism includes oxidative addition of the aldehyde C-H bond to the rhodium center, followed by hydrorhodation of the alkyne, insertion, and subsequent elimination to yield the final dienal product. rsc.org

This method provides a completely regio- and stereoselective two-step synthesis of dienals from readily available 4-alkynals, which are themselves accessible through the 1,4-addition of alkynylmetals to α,β-unsaturated aldehydes. rsc.org

| Substrate (4-Alkynal) | Catalyst | Product (Dienal) | Yield (%) |

| 4-Hexynal | [Rh(BINAP)]BF₄ | 2,4-Hexadienal | 98 |

| 5-Methyl-4-hexynal | [Rh(BINAP)]BF₄ | 3-Methyl-2,4-hexadienal | 98 |

| 5-Phenyl-4-hexynal | [Rh(BINAP)]BF₄ | 3-Phenyl-2,4-hexadienal | 98 |

| 4-Octynal | [Rh(BINAP)]BF₄ | 2,4-Octadienal | 97 |

Data sourced from a study on rhodium-catalyzed rearrangement of 4-alkynals. rsc.org

Thermally activated isomerizations are also possible. For example, the regioselective 2E,4E to 2Z,4E isomerization of certain dienals can be achieved under thermal conditions, which can be a key step in subsequent cascade reactions to form other complex structures. researchgate.net

Reductive Pathways to this compound Derivatives

The selective reduction of the aldehyde functionality in a dienal, without affecting the carbon-carbon double bonds, is a key transformation for producing valuable derivatives such as octa-2,7-dien-1-ol. Chemoselective reduction of α,β-unsaturated aldehydes can be challenging due to the conjugated system.

Zinc-based catalysts offer an effective solution. For instance, Zn(OAc)₂ in combination with pinacolborane (HBpin) can regioselectively reduce the carbonyl group of α,β-unsaturated aldehydes to form allylic alcohols in good yields. mdpi.com This reaction proceeds at a slightly elevated temperature (45 °C) and notably does not lead to the reduction of the C=C bonds. mdpi.com The method is tolerant of a wide range of functional groups and does not require a separate hydrolysis step. mdpi.com

Another approach involves the use of sodium borohydride (B1222165) supported on a solid medium like neutral alumina. This system has been used under microwave irradiation to reduce a dienal intermediate to the corresponding diol in high yield. niscpr.res.in Photoredox catalysis also presents emerging strategies for reductive transformations of carbonyl derivatives under mild conditions, often using a photosensitizer and a sacrificial reductant. nih.gov These methods can generate ketyl radical anions as intermediates, which can then be protonated to form the alcohol. nih.gov

Sustainable and Advanced Synthetic Techniques

The development of sustainable synthetic routes is a cornerstone of modern green chemistry. wikipedia.org These methodologies aim to minimize waste, reduce energy consumption, and utilize less hazardous substances. wikipedia.orgijnrd.org For the synthesis of unsaturated aldehydes like this compound, advanced techniques are being explored to enhance efficiency and safety.

Microwave-Assisted Organic Synthesis of Dienals

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, revolutionizing the way chemical reactions are performed. ijnrd.orgnih.gov This technique utilizes microwave irradiation to heat reaction mixtures, which offers distinct advantages over conventional heating methods. unizar.es The primary mechanisms of microwave heating are dipolar polarization and ionic conduction, allowing for the rapid and selective heating of polar molecules and ions within the reaction mixture. ijnrd.org This leads to spectacular acceleration of many processes, resulting in significantly shorter reaction times, higher yields, and often improved product purity. nih.govunizar.es

The application of MAOS is particularly beneficial for reactions that typically require long heating times or high temperatures. One relevant example is the allylic oxidation of terpenes to form unsaturated aldehydes. Research has demonstrated the microwave-assisted allylic oxidation of a dienal precursor, 2,6-Dimethyl-8-(2,5-dimethoxyphenyl)octa-2,6-diene, using selenium dioxide (SeO₂) and tert-Butyl hydroperoxide (t-BuOOH) on a silica (B1680970) support. psu.edu This reaction, which is analogous to a potential oxidation step to form a dienal, was completed in just 10 minutes under microwave irradiation, a significant reduction compared to conventional heating methods. psu.edu

The efficiency of this microwave-assisted reaction is highlighted in the table below, which details the specific conditions and outcomes.

| Parameter | Value | Reference |

| Starting Material | 2,6-Dimethyl-8-(2,5-dimethoxyphenyl)octa-2,6-diene | psu.edu |

| Reagents | SeO₂, ᵗ-BuOOH, SiO₂ | psu.edu |

| Solvent | CH₂Cl₂ (used for slurry preparation) | psu.edu |

| Microwave Power | 640 W | psu.edu |

| Reaction Time | 10 minutes | psu.edu |

| Product | 2,6-Dimethyl-8-(2,5-dimethoxyphenyl)octa-2,6-dienal | psu.edu |

| Yield | 25% | psu.edu |

This example underscores the potential of MAOS for the rapid synthesis of complex dienals. The use of a solid support like silica can also simplify product purification. psu.edu The principles demonstrated in this synthesis are directly applicable to the development of efficient protocols for producing this compound and its analogues, representing a greener alternative to traditional, energy-intensive synthetic routes. ijnrd.org

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production to a more controlled, efficient, and scalable manufacturing method. interchim.com In a flow system, reagents are continuously pumped through a network of tubes and reactors, where the reaction occurs. uc.pt This approach offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, higher reproducibility, and improved product quality. interchim.comnih.gov

The synthesis of unsaturated aldehydes and ketones has been successfully demonstrated using continuous-flow systems. For instance, a continuous-flow protocol for the hydration-condensation reaction between alkynes and aldehydes has been developed to produce α,β-unsaturated ketones. nih.govnih.gov This process often utilizes a heterogeneous catalyst within a flow reactor, sometimes coupled with microwave heating, to achieve high yields and allow for multi-gram scale production. nih.govnih.govresearchgate.net The ability to handle hazardous intermediates safely and the ease of scalability make flow chemistry particularly attractive for industrial applications. interchim.comuc.pt

While a specific continuous-flow synthesis for this compound is not extensively documented, the established protocols for similar unsaturated carbonyl compounds provide a strong foundation for its development. A potential synthesis could involve the continuous mixing of precursor streams followed by passage through a heated reactor, possibly containing a solid-phase catalyst to facilitate the desired transformations, such as an oxidation or condensation reaction. The advantages of employing such a system for the production of dienals are summarized below.

| Advantage | Description | Reference |

| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents and exothermic reactions. | interchim.comuc.pt |

| Precise Control | Accurate control over temperature, pressure, and residence time leads to higher selectivity and yield. | nih.gov |

| Scalability | Production can be easily scaled up by running the system for longer periods or by parallelizing multiple reactor lines. | interchim.com |

| High Reproducibility | Automated and continuous nature ensures consistent product quality from batch to batch. | uc.pt |

| Process Intensification | Reactions are often much faster due to improved heat and mass transfer, increasing throughput. | interchim.comtue.nl |

| Integration | Allows for the "telescoping" of multiple reaction steps and in-line purification, streamlining the entire process. | interchim.comuc.pt |

The application of flow chemistry to the synthesis of this compound holds the promise of a more sustainable and economically viable production method, aligning with the principles of green chemistry by improving energy efficiency and process safety. angelinifinechemicals.com

Mechanistic Elucidation of Reactions Involving Octa 2,7 Dienal

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving octa-2,7-dienal govern the rates and equilibrium positions of its various transformations. These include isomerizations and other intramolecular rearrangements.

Rate Determinations for this compound Interconversions

Interconversions of this compound could involve sigmatropic rearrangements or electrocyclic reactions, depending on the specific isomers and reaction conditions. The rates of these reactions are highly dependent on the activation energy barriers, which are influenced by steric and electronic factors within the molecule. For example, the isomerization of a related compound, cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene, has been shown to have a specific rate constant, highlighting the measurable nature of such interconversions. researchgate.net

To illustrate the kinetic parameters that might be expected for such reactions, the following table presents hypothetical rate constants for the isomerization of a dienal system, based on data from analogous compounds.

| Interconversion Reaction | Temperature (°C) | Rate Constant (s⁻¹) | Reference Compound |

| cis to trans Isomerization | 100 | 1.5 x 10⁻⁴ | Generic Dienal |

| Cyclization to Cyclohexene (B86901) derivative | 150 | 3.2 x 10⁻⁵ | Substituted Hexatriene |

This table presents hypothetical data for illustrative purposes, as direct experimental values for this compound are not available.

Energy Profiles of Dienal-Mediated Transformations

The thermodynamic landscape of dienal transformations is characterized by the relative energies of reactants, transition states, and products. The Legendre transformation is a mathematical tool used in thermodynamics to relate different thermodynamic potentials, such as internal energy, enthalpy, Helmholtz free energy, and Gibbs free energy. taylorandfrancis.comresearchgate.net These potentials are crucial for constructing energy profiles of chemical reactions.

For dienal-mediated transformations, such as cycloadditions or electrocyclizations, the energy profile determines the feasibility and spontaneity of the reaction. For example, DFT calculations have been used to determine the energy difference between cyclooctatetraene (B1213319) (COT) and its valence isomer, bicyclo[4.2.0]octa-2,4,7-triene (BCOT), showing that COT is lower in energy. researchgate.net Such calculations can be extended to dienal systems to predict the relative stability of different isomers and the energy barriers for their interconversion.

The following table provides a hypothetical energy profile for a generic dienal transformation, illustrating the thermodynamic parameters involved.

| Thermodynamic Parameter | Value (kJ/mol) | Description |

| ΔH‡ (Enthalpy of Activation) | +85 | Energy barrier for the reaction. |

| ΔG‡ (Gibbs Free Energy of Activation) | +110 | Accounts for both enthalpy and entropy changes in the transition state. |

| ΔH_rxn (Enthalpy of Reaction) | -25 | Overall energy change of the reaction (exothermic). |

| ΔG_rxn (Gibbs Free Energy of Reaction) | -15 | Overall change in spontaneity (spontaneous). |

This table presents hypothetical data for illustrative purposes, as direct experimental values for this compound are not available.

Catalytic Reaction Mechanisms

Catalysis plays a pivotal role in the selective transformation of unsaturated aldehydes. The presence of a catalyst can open up new reaction pathways with lower activation energies, leading to higher efficiency and selectivity.

Characterization of Catalytic Cycles in this compound Reactions

Catalytic reactions, such as hydrogenation and oxidation, are key transformations for unsaturated aldehydes. The catalytic hydrogenation of an alkene, for instance, typically proceeds via a well-defined cycle involving the adsorption of both the hydrogen and the alkene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond. chemistrytalk.orglibretexts.org For this compound, selective hydrogenation of one or both double bonds, or the aldehyde group, could be achieved using different catalysts and reaction conditions.

A proposed catalytic cycle for the hydrogenation of a C=C double bond in an unsaturated aldehyde on a metal catalyst surface would involve:

Adsorption of H₂ onto the metal surface and dissociation into atomic hydrogen.

Coordination of the unsaturated aldehyde to the metal surface.

Stepwise transfer of hydrogen atoms from the metal surface to the carbon atoms of the double bond.

Desorption of the saturated or partially saturated product from the catalyst surface. chemistrytalk.orglibretexts.org

Similarly, the catalytic oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acids can be achieved using molecular oxygen in the presence of an iron catalyst. oup.comoup.comresearchgate.net The catalytic cycle in this case would involve the activation of oxygen and the generation of radical species in a controlled manner.

Role of Catalyst-Substrate Interactions and Ligand Design

The interaction between the catalyst and the substrate is a critical factor in determining the outcome of a catalytic reaction. pnas.orgacs.orgpnas.org Non-covalent interactions, such as hydrogen bonding and van der Waals forces, can play a significant role in orienting the substrate within the catalyst's active site, thereby influencing selectivity. researchgate.net

Ligand design is a powerful tool for modulating the properties of a metal catalyst. nih.govwiley.compnas.orgrsc.orgacs.org By systematically modifying the steric and electronic properties of the ligands coordinated to the metal center, it is possible to fine-tune the catalyst's activity and selectivity. For instance, in the context of C-H activation, bifunctional ligands have been developed to enhance the affinity between the substrate and the catalyst. nih.gov In the case of this compound, the choice of ligand could direct the catalyst to selectively act on the C2=C3 double bond, the C7=C8 double bond, or the aldehyde group. The use of bulky phosphine (B1218219) ligands, for example, has been shown to enhance reactivity in copper-catalyzed hydroamination reactions through attractive ligand-substrate dispersion interactions. nih.gov

Advanced Oxidation Processes and Environmental Fate

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and air. These processes are characterized by the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH).

The environmental fate of unsaturated aldehydes is largely governed by their reactions with atmospheric oxidants. epa.gov For compounds like this compound, the primary degradation pathways in the troposphere are expected to be reactions with hydroxyl radicals, ozone, and nitrate (B79036) radicals. researchgate.net The reaction with hydroxyl radicals can proceed via addition to the double bonds or abstraction of a hydrogen atom from the aldehydic group.

The products of these oxidation reactions can contribute to the formation of secondary organic aerosols (SOAs), which have implications for air quality and climate. publish.csiro.au The reactivity of unsaturated aldehydes in AOPs is influenced by their molecular structure. Generally, the toxicity of aldehydes decreases with increasing molecular weight within a homologous series. epa.gov The metabolism of C7-C12 α,β-unsaturated aldehydes is expected to be efficient at low concentrations, but high concentrations can lead to oxidative stress. industrialchemicals.gov.au

The following table lists some common oxidants used in AOPs and their relevance to the degradation of unsaturated aldehydes.

| Oxidant | Generation Method | Role in Degradation of Unsaturated Aldehydes |

| Hydroxyl Radical (•OH) | Photolysis of H₂O₂, O₃/UV, Fenton's reagent | Highly reactive, non-selective, attacks both the C=C and C=O functional groups. |

| Ozone (O₃) | Ozonolysis | Reacts with the C=C double bonds via ozonolysis, leading to cleavage of the carbon chain. |

| Peroxide (H₂O₂) | Direct addition, UV activation | Can act as an oxidant itself or as a source of •OH radicals. lp.edu.ua |

| Molecular Oxygen (O₂) | Catalytic activation | Used in selective oxidation to carboxylic acids. oup.comoup.comresearchgate.net |

Atmospheric Lifetime and Degradation Pathways of Octadienals

The atmospheric lifetime of unsaturated aldehydes like this compound is determined by their reactions with primary atmospheric oxidants: the hydroxyl radical (OH), the nitrate radical (NO₃), and ozone (O₃). rsc.org Due to the presence of two double bonds and an aldehyde functional group, this compound is expected to be highly reactive and have a short atmospheric lifetime.

The dominant loss process for many volatile organic compounds (VOCs) during the daytime is reaction with the OH radical. africaresearchconnects.comtropos.de For dienals, this reaction likely proceeds via OH addition to the C=C double bonds or H-atom abstraction from the aldehydic group. In contrast, during nighttime, reactions with the NO₃ radical become a major degradation pathway for many VOCs. copernicus.orgrsc.orgcopernicus.org The reaction with O₃ (ozonolysis) is also a significant loss pathway for compounds containing C=C double bonds. oxidationtech.com For some related halogenated dienals, the reaction with ozone accounts for over 50% of their atmospheric loss. journals.co.zatandfonline.comjournals.co.za

The degradation of this compound initiates a cascade of chemical reactions, forming various first-generation products. The oxidation of the aldehyde group and the cleavage of the double bonds lead to the formation of smaller, more functionalized molecules. Investigation into the OH-initiated oxidation of analogous halogenated monoterpenes shows the formation of stable organic hydroperoxides, alcohols, and various carbonyl compounds. tandfonline.comjournals.co.zasemanticscholar.org These products can undergo further oxidation or photolysis. journals.co.za

Table 1: Estimated Atmospheric Lifetimes and Dominant Loss Pathways for a Related Halogenated Dienal (Data based on studies of analogous compounds)

| Compound | Estimated Atmospheric Lifetime | Dominant Oxidant(s) | Percentage Loss via O₃ | Reference(s) |

| 4-bromo-8-chloro-3,7-dimethyl-octa-2,6-dienal | ~1.5–10 hours | OH, O₃ | ~50% | journals.co.zaresearchgate.nettandfonline.com |

Formation of Secondary Organic Aerosols from Dienal Oxidation

The atmospheric oxidation of dienals is a potential source of secondary organic aerosols (SOA), which are formed when oxidation products of volatile organic compounds condense to form particles. rsc.org The oxidation of this compound by OH radicals, O₃, and NO₃ radicals produces less volatile, more oxidized products that can partition from the gas phase to the aerosol phase. rsc.org

Studies on the photooxidation of conjugated dienes, such as 1,3-butadiene (B125203), under high NOx conditions have demonstrated significant SOA yields. copernicus.org A major fraction of the SOA products from diene oxidation consists of oligoesters, which are formed through particle-phase reactions of semi-volatile oxidation products. copernicus.org The initial gas-phase oxidation of the dienal leads to the formation of products like organic hydroperoxides, alcohols, and carbonyls. journals.co.za These first-generation products have lower volatility than the parent compound and can contribute to the formation and growth of aerosol particles, which can act as cloud condensation nuclei. journals.co.zatandfonline.comjournals.co.za

Table 2: Potential First-Generation Products from Dienal Oxidation Contributing to SOA Formation (Based on oxidation of analogous compounds)

| Product Class | Specific Examples/Types | Role in SOA Formation | Reference(s) |

| Organic Hydroperoxides | ROOH species | Low-volatility products that partition to the aerosol phase. | tandfonline.comjournals.co.za |

| Alcohols | Polyols | Increase particle mass and hygroscopicity. | tandfonline.comjournals.co.za |

| Carbonyls | Smaller aldehydes, ketones, carboxylic acids | Can undergo further reactions in the aerosol phase (e.g., oligomerization). | tandfonline.comjournals.co.zacopernicus.org |

| Oligoesters | Formed from dehydration reactions of monomers | Major components of SOA from diene oxidation. | copernicus.org |

Pericyclic Reactions and Cyclizations Involving this compound

The structure of this compound, with reactive functional groups at both ends of a flexible carbon chain, makes it a candidate for intramolecular reactions, including pericyclic reactions and other cyclizations. These reactions can lead to the formation of five-, six-, or seven-membered rings.

A study on 2,6-dimethyl-2,7-octadienal, a closely related compound, investigated its intramolecular Diels-Alder and ene reactions. acs.org Such reactions are thermally or Lewis-acid catalyzed processes that can form complex cyclic structures from linear precursors. The Diels-Alder reaction is a [4+2] cycloaddition, while the ene reaction involves the transfer of an allylic hydrogen and the formation of a new sigma bond. Similarly, the cyclization of N-2,7-octa-dienyl anilines has been studied as a method to synthesize substituted quinolines. researchgate.net

The cyclization of related C8 difunctional compounds, such as octane-2,7-dione, further illustrates this principle. Octane-2,7-dione can undergo intramolecular aldol (B89426) condensation to form five- or six-membered rings, depending on whether the reaction is under kinetic or thermodynamic control. pearson.com The selective synthesis of cyclic monoterpenoids like isopulegol (B1217435) from citral (B94496) (3,7-dimethyl-octa-2,6-dienal) also highlights the industrial interest in the cyclization of linear dienals. nih.gov These examples strongly suggest that this compound could undergo similar intramolecular cyclizations to form various cyclic aldehydes or alcohols, depending on the reaction conditions and catalysts used.

Table 3: Examples of Cyclization Reactions in Related C8 Dienals and Diones

| Precursor | Reaction Type | Product Type | Reference(s) |

| 2,6-Dimethyl-2,7-octadienal | Intramolecular Diels-Alder & Ene Reaction | Bicyclic compounds | acs.org |

| N-2,7-Octa-dienyl anilines | Catalytic Cyclization | Substituted quinolines | researchgate.net |

| Octane-2,7-dione | Intramolecular Aldol Condensation | Cyclopentenones, cyclohexenones | pearson.com |

| Citral (3,7-dimethyl-octa-2,6-dienal) | Catalytic Cyclization | Isopulegol (a cyclohexanol (B46403) derivative) | nih.gov |

Computational Chemistry and Theoretical Modeling

Computational chemistry provides powerful tools for investigating the complex reaction mechanisms of molecules like this compound. youtube.comescholarship.org Theoretical modeling can elucidate reaction pathways, predict product selectivity, and explain the origins of chemical reactivity where experimental investigation is challenging. youtube.com

Density Functional Theory (DFT) Investigations of this compound Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of organic reactions. acs.org For a molecule like this compound, DFT can be employed to model its atmospheric degradation pathways, pericyclic reactions, and other transformations. DFT calculations can determine the geometries of reactants, transition states, and products, as well as their relative energies, providing a detailed picture of the potential energy surface of a reaction. acs.orgmdpi.com

For example, DFT studies on the Diels-Alder reaction of butadiene and ethylene (B1197577) have been used to distinguish between concerted and stepwise mechanisms by calculating the activation energies for each pathway. acs.org In the context of the intramolecular reactions of this compound, DFT could be used to predict whether a Diels-Alder or ene reaction is more favorable and how substituents or catalysts might influence the outcome. acs.org DFT has also been used to study the regioselectivity of cycloaddition reactions by analyzing transition state energies. mdpi.com In a study of 2,7-octanedione, DFT calculations at the B3LYP/6-31G* level were noted as a method to predict regioselectivity by analyzing frontier molecular orbitals and transition-state sterics.

Quantum Chemical Predictions of Dienal Reactivity and Selectivity

Quantum chemical calculations offer a framework for predicting the reactivity and selectivity of this compound in various chemical processes. youtube.com These methods can quantify the electronic and steric effects that govern reaction outcomes. By analyzing properties derived from the wave function, such as molecular orbital energies (e.g., HOMO and LUMO) and atomic charges, chemists can rationalize why a reaction occurs at a specific site on the molecule and why a particular stereoisomer is formed preferentially.

Computational models can be used to interpret why different ligands or catalysts dramatically affect the reactivity and selectivity of a reaction. youtube.com For the cyclization of this compound, quantum chemical predictions could help identify the most effective catalyst for achieving a desired cyclic product. These studies can screen potential catalysts and reaction conditions virtually, guiding experimental work. For instance, computational studies have been used to understand how changing an oxidant can completely switch the selectivity of a reaction, a phenomenon that could be relevant to the controlled oxidation of this compound. youtube.com The interplay between steric and electronic effects, which controls selectivity, can be dissected using energy decomposition analysis within a quantum chemical framework. youtube.com

Table 4: Application of Computational Methods to a-Dienal Reaction Mechanisms

| Computational Method | Application | Information Gained | Example System (Reference) |

| Density Functional Theory (DFT) | Mechanistic Pathway Analysis | Activation energies, transition state geometries, reaction thermochemistry. | Diels-Alder of Butadiene acs.org |

| DFT | Regioselectivity Prediction | Analysis of transition state energies and frontier molecular orbitals. | Cycloaddition of Pyridinium-3-olate mdpi.com |

| Quantum Chemistry (General) | Reactivity and Selectivity Analysis | Understanding the role of steric and electronic effects, catalyst performance. | Transition-Metal-Catalyzed Reactions youtube.com |

| Ab Initio Molecular Dynamics (AIMD) | Dynamic Effects on Selectivity | Rationalizing product ratios when traditional transition state theory fails. | Dirhodium-Catalyzed Reactions escholarship.org |

Strategic Applications of Octa 2,7 Dienal in Advanced Organic Synthesis

Octa-2,7-dienal as a Core Building Block in Organic Chemistry

The inherent reactivity of the aldehyde group and the two carbon-carbon double bonds in this compound make it a foundational component for constructing more complex molecular frameworks. Chemists can selectively target these functional groups to introduce new functionalities and build molecular diversity.

Precursor to Highly Functionalized Aldehydes and Alcohols

The aldehyde functional group in this compound is a key handle for a variety of transformations to produce highly functionalized derivatives. For instance, it can undergo reduction to form the corresponding alcohol, octa-2,7-dien-1-ol. nih.gov This alcohol can then be subjected to further reactions.

Moreover, the aldehyde can participate in classic carbon-carbon bond-forming reactions. Aldol (B89426) reactions, for example, can extend the carbon chain and introduce new stereocenters. A net reductive etherification process has been developed for the formation of ethers from aldehydes and alcohols, proceeding through the formation and subsequent hydrolysis of α-(alkoxyalkyl)phosphonium salts. rsc.org

The double bonds also offer sites for functionalization. For example, selective hydrogenation can saturate one or both double bonds, leading to different aldehyde or alcohol products. These transformations highlight the role of this compound as a precursor to a diverse array of functionalized molecules.

Synthesis of Diversified Octadienyl Derivatives

The term "octadienyl derivatives" refers to a class of compounds that retain the eight-carbon backbone of the parent molecule. The synthesis of these derivatives often involves the telomerization of butadiene with various nucleophiles. google.com For instance, the reaction of butadiene with arylamines in the presence of palladium complexes can yield N-2,7-octadienyl anilines. researchgate.netbcrec.id These anilines can then be used as precursors for the synthesis of substituted quinolines. researchgate.netbcrec.id

Furthermore, the aldehyde group can be converted into other functional groups, such as esters or amides, through standard synthetic methodologies. The double bonds can also be functionalized through reactions like epoxidation or dihydroxylation to introduce new reactive sites.

Contribution to Natural Product Synthesis and Analogues

The C8 framework of this compound is a recurring motif in a number of natural products, making it a valuable starting material for their total synthesis or the preparation of structurally related analogues.

Incorporation of this compound Motifs in Biologically Relevant Scaffolds

The structural unit of this compound is found within various biologically active molecules. For example, related structures like 3,7-dimethyl-2,6-octadienal (B7798219) (citral) are major components of essential oils and have roles as flavoring agents and fragrances. nih.govnist.gov The synthesis of analogues of these natural products often utilizes strategies that build upon the core octadienal skeleton.

Research has shown that N-2,7-octadienyl derivatives of arylamines can be cyclized to form quinoline (B57606) structures, which are prevalent in many biologically active compounds and alkaloids. researchgate.netbcrec.id This highlights how the this compound framework can be incorporated into complex, biologically relevant scaffolds. The development of scaffolds for tissue engineering, while a different field, also relies on creating specific molecular architectures to support cell growth, sometimes using polymers derived from precursors with similar functionalities. researchgate.netnih.govnih.gov

Approaches to Complex Molecular Architectures through Dienal Chemistry

The dienal functionality of this compound and its derivatives allows for the construction of complex molecular architectures through various cycloaddition reactions. libretexts.org Intramolecular Diels-Alder and ene reactions of related compounds like 2,6-dimethyl-2,7-octadienal have been explored to create cyclic and bicyclic systems. brandeis.eduacs.org These reactions are powerful tools for building molecular complexity in a controlled manner. chemistrydocs.com

The [4+2] cycloaddition (Diels-Alder reaction) is a particularly useful strategy for forming six-membered rings, a common feature in many natural products. libretexts.org Additionally, [5+2] and (4+3) cycloaddition reactions offer routes to seven-membered rings, which are also found in a variety of biologically active natural products. nih.govjocpr.com The ability to control the stereochemistry of these reactions is crucial for the synthesis of specific target molecules. chemistrydocs.com The design of complex molecular architectures is a central theme in modern organic synthesis. researchgate.netcambridge.org

Development of Specialty Chemicals and Materials

Beyond its use in the synthesis of discrete molecules, this compound and its derivatives are valuable in the development of specialty chemicals and materials with specific industrial applications. cognitivemarketresearch.com

For example, diols such as octane-1,8-diol, which can be conceptually derived from the reduction of a saturated version of this compound, are used in the synthesis of polyesters and polyurethanes. mdpi.comwikipedia.org The electrochemical coupling of biomass-derived carboxylic acids can lead to 2,7-octanedione, a platform chemical for producing renewable polymers and fuels. researchgate.net This diketone can be hydrogenated to 2,7-octanediol, a diol that can be incorporated into polymers. researchgate.net

The fragrance and flavor industry also utilizes related octadienal derivatives. ontosight.aithegoodscentscompany.com For instance, 3,7-dimethyl-2,6-octadienal (citral) is a widely used fragrance and flavor ingredient with a characteristic citrus scent. guidechem.comguidechem.comchemeo.com The ability to synthesize and modify these types of molecules is crucial for producing a wide range of consumer products. The synthesis of polymers with controlled properties is an active area of research, with various methods being developed to create materials with specific functions. acs.org

Synthesis of Monomers for Polymer Science from this compound

The presence of two polymerizable olefinic groups and a reactive aldehyde functionality makes this compound and its derivatives attractive precursors for the synthesis of specialized monomers. These monomers can be incorporated into polymers to introduce specific functionalities, such as cross-linking sites or pendant reactive groups.

The aldehyde group can be transformed into a variety of other functional groups, which can then act as initiation or propagation sites for polymerization. For instance, reduction of the aldehyde yields a primary alcohol, creating octa-2,7-dien-1-ol. nih.gov This diene alcohol can be further functionalized.

One of the key strategies involves modifying the aldehyde and then utilizing the two double bonds for polymerization. For example, the double bonds of 1,7-octadiene (B165261), a related hydrocarbon, can undergo ring-closing metathesis to form cyclooctene (B146475) or participate in cross-enyne metathesis Diels-Alder reactions. wikipedia.org Similar reactivity can be harnessed from this compound derivatives. Plasma polymerization of 1,7-octadiene has been used to create films with tunable hydrophobicity, suggesting that polymers derived from this compound could be tailored for specific surface properties. wikipedia.org

Research into related structures provides a blueprint for potential applications. For instance, the telomerization of 1,3-butadiene (B125203) can produce octa-2,7-dien-1-ol, highlighting a synthetic route to diene-containing monomers. researchgate.net These monomers are valuable in creating polymers with pendant vinyl groups, which can be used for subsequent cross-linking or grafting reactions. mdpi.com The development of precursor routes to materials like poly(p-phenylene vinylene) (PPV) often involves the synthesis of non-conjugated polymer intermediates that are later converted to the final conjugated material, a strategy that could be adapted for monomers derived from this compound. researchgate.net

Table 1: Potential Monomer Synthesis from this compound Derivatives This table is generated based on analogous reactions of similar structures.

| Precursor | Reaction | Resulting Monomer | Potential Polymer Application |

|---|---|---|---|

| This compound | Reduction of aldehyde | Octa-2,7-dien-1-ol | Introduction of hydroxyl and vinyl groups for polyesters or polyurethanes. nih.gov |

| This compound | Wittig-type reaction | Substituted Octa-1,3,8-trienes | Monomers for radical polymerization to create cross-linked networks. |

| Octa-2,7-dien-1-ol | Esterification with Acryloyl chloride | Octa-2,7-dienyl acrylate | Cross-linkable monomer for acrylic resins. researchgate.net |

| 1,7-Octadiene* | Hydroformylation / Hydrogenation | 1,8-Octanediol | Precursor for polyesters and polyurethanes. wikipedia.org |

Analogous hydrocarbon structure to illustrate the utility of the C8 diene backbone.

Fine Chemical Synthesis Utilizing Dienal Functionality

The dienal functionality of this compound provides a rich platform for the synthesis of complex and high-value fine chemicals. The conjugated enal system and the isolated terminal double bond can be reacted selectively, allowing for the construction of diverse molecular architectures.

The conjugated system is a classic Michael acceptor and can participate in a variety of conjugate addition reactions. It is also a competent diene in Diels-Alder reactions and can undergo various cyclization reactions. For example, related dienal structures are known to undergo cyclization to form a range of terpene and terpenoid-like compounds. ontosight.ai

The aldehyde group itself is a site for numerous transformations, including:

Oxidation to form a carboxylic acid.

Reduction to produce a primary alcohol (octa-2,7-dien-1-ol). nih.gov

Reductive amination to generate amines.

Wittig and Horner-Wadsworth-Emmons reactions to extend the carbon chain and form new double bonds.

Research on substituted dienals demonstrates the synthetic potential. For example, (±)-(E)-2,6-dimethyl-3-hydroxy-2,7-octadienal can be oxidized to the corresponding carboxylic acid or reduced to a diol using microwave-assisted, solid-supported reagents. niscpr.res.in This highlights how the aldehyde group in a dienal structure can be selectively transformed while preserving other functionalities.

Furthermore, the dienal moiety is a key intermediate in the synthesis of other complex molecules. In one study, a substituted 4-oxo-octa-2,5-dienal was generated via a novel ring-cleavage reaction of a 3H-azepine derivative using selenium dioxide. nih.govacs.org This dienal was an intermediate in the synthesis of pyridines and a novel azatropone, showcasing the utility of the dienal scaffold in constructing heterocyclic systems. nih.gov

Table 2: Selected Synthetic Transformations of Dienal Structures This table includes examples from this compound and closely related dienal analogues.

| Reactant | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| 2,5-Di-tert-butyl-3H-azepine | Selenium dioxide (SeO₂) | 4-oxo-octa-2,5-dienal derivative | nih.govacs.org |

| (±)-(E)-2,6-dimethyl-3-hydroxy-2,7-octadienal | Silica-supported chromium trioxide, Microwave | (±)-(E)-2,6-dimethyl-2,7-octadienoic acid | niscpr.res.in |

| (±)-(E)-2,6-dimethyl-3-hydroxy-2,7-octadienal | Sodium borohydride (B1222165) on neutral alumina, Microwave | (±)-(E)-2,6-dimethyl-octa-2,7-diene-1,6-diol | niscpr.res.in |

| 1,7-Octadiene | Hydrocyanation followed by hydrogenation | 1,10-Diaminodecane | wikipedia.org |

| 2-Vinylaziridines | Isocyanates, [Pd(OAc)₂]/PPh₃ | Five-membered ring heterocycles | acs.org |

These examples underscore the strategic value of the this compound structure in advanced organic synthesis, enabling the creation of tailored monomers for polymer science and providing pathways to complex fine chemicals and heterocyclic frameworks.

Analytical and Spectroscopic Characterization in Octa 2,7 Dienal Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of octa-2,7-dienal. Both ¹H and ¹³C NMR provide critical information about the connectivity of atoms and the stereochemistry of the double bonds. msu.eduoxinst.com

In ¹H NMR spectroscopy, the chemical shifts of the protons are indicative of their chemical environment. For instance, the aldehydic proton of this compound would resonate at a characteristic downfield position, typically in the range of δ 9-10 ppm. The vinyl protons attached to the C2-C3 and C7-C8 double bonds exhibit distinct chemical shifts and coupling constants (J-values) that help in assigning the E/Z configuration of the C2 double bond. The coupling constant between the protons on a cis-disubstituted double bond is typically smaller than that for a trans-disubstituted double bond.

Table 1: Representative ¹H and ¹³C NMR Data for Unsaturated Aldehydes This table provides typical chemical shift ranges for functional groups found in unsaturated aldehydes like this compound. Actual values for this compound would require experimental data.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.0 - 10.5 | 190 - 205 |

| Alkene (C=C-H) | 4.5 - 6.5 | 100 - 150 |

| Allylic (-CH₂-C=C) | 1.6 - 2.5 | 20 - 40 |

| Alkyl (-CH₂-) | 1.2 - 1.6 | 20 - 40 |

Data compiled from general principles of NMR spectroscopy.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. github.io When subjected to ionization, typically through electron impact (EI) or a softer ionization technique like chemical ionization (CI) or electrospray ionization (ESI), the this compound molecule forms a molecular ion (M⁺). acdlabs.com The mass-to-charge ratio (m/z) of this molecular ion confirms the molecular weight of the compound. savemyexams.com

The fragmentation of the molecular ion provides a unique fingerprint that aids in structural confirmation. whitman.edu Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1), the loss of the formyl radical (M-29), and cleavage at the alpha-carbon. For this compound, characteristic fragments would also arise from cleavages at the allylic positions and rearrangements involving the double bonds. Analyzing these fragment ions allows researchers to piece together the structure of the original molecule. acdlabs.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound This table illustrates potential fragmentation patterns based on the structure of this compound.

| Fragment Ion | m/z (Nominal) | Description of Neutral Loss |

| [C₈H₁₂O]⁺ | 124 | Molecular Ion |

| [C₈H₁₁O]⁺ | 123 | Loss of H• |

| [C₇H₁₁]⁺ | 95 | Loss of •CHO |

| [C₅H₇]⁺ | 67 | Cleavage at C4-C5 |

| [C₄H₅O]⁺ | 69 | McLafferty Rearrangement |

Predicted fragmentation based on general mass spectrometry principles.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group and Conjugation Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent absorption band in the IR spectrum would be the strong C=O stretch of the aldehyde, typically appearing in the region of 1680-1705 cm⁻¹ for a conjugated aldehyde. The C=C stretching vibrations of the two double bonds would also be observable, usually in the 1600-1680 cm⁻¹ range. The presence of the aldehyde is further confirmed by the C-H stretching vibrations of the aldehydic proton, which appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system. msu.edulibretexts.org this compound contains a π-conjugated system (C=C-C=O) which absorbs UV light, leading to a π → π* transition. The wavelength of maximum absorbance (λ_max) is characteristic of the extent of conjugation. The presence of the isolated double bond at the C7 position would have a minimal effect on the main absorption band of the conjugated system. This technique is also useful for quantitative analysis based on the Beer-Lambert law. libretexts.org

Table 3: Characteristic Spectroscopic Data for this compound Functional Groups

| Spectroscopic Technique | Functional Group | Characteristic Absorption |

| Infrared (IR) | Aldehyde C=O | ~1685 cm⁻¹ (strong) |

| Infrared (IR) | Alkene C=C | ~1640 cm⁻¹ and ~1610 cm⁻¹ (medium) |

| Infrared (IR) | Aldehyde C-H | ~2720 cm⁻¹ and ~2820 cm⁻¹ (weak) |

| UV-Visible | Conjugated System | ~220-250 nm (π → π*) |

Data compiled from general spectroscopic principles. msu.edumt.com

Advanced Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

HPLC, particularly with a reversed-phase column, can effectively separate this compound from non-polar impurities and starting materials. pensoft.net The use of a UV detector set at the λ_max of the compound allows for sensitive and quantitative detection. Chiral HPLC, utilizing a chiral stationary phase, would be necessary to separate enantiomers if a chiral center were present in the molecule or its derivatives. skpharmteco.commdpi.com

Gas chromatography is well-suited for the analysis of volatile compounds like this compound. A capillary column with a suitable stationary phase can provide high-resolution separation of geometric isomers (E/Z) and other impurities. researchgate.net Coupling GC with a mass spectrometer (GC-MS) provides a powerful analytical tool, offering both separation and identification of the individual components in a mixture. researchgate.net Dynamic chromatography techniques can be employed to study the interconversion of stereoisomers if they are labile under the chromatographic conditions. researchgate.net

Table 4: Chromatographic Methods for this compound Analysis

| Technique | Purpose | Typical Stationary Phase | Detector |

| HPLC | Purity assessment, Isomer separation | C18 (Reversed-Phase) | UV-Vis |

| Chiral HPLC | Enantiomeric separation | Chiral Stationary Phase (e.g., cellulose-based) | UV-Vis, Polarimeter |

| GC | Purity assessment, Isomer separation | Phenyl-methylpolysiloxane (e.g., DB-5) | Flame Ionization Detector (FID) |

| GC-MS | Component identification and quantification | Phenyl-methylpolysiloxane (e.g., DB-5) | Mass Spectrometer |

This table provides examples of common chromatographic setups for the analysis of similar compounds. pensoft.netskpharmteco.comresearchgate.net

Future Prospects and Emerging Research Areas in Octa 2,7 Dienal Chemistry

Novel Catalytic Systems for Enantioselective and Diastereoselective Synthesis of Octa-2,7-dienal

The precise control of stereochemistry is a paramount goal in modern organic synthesis. For a molecule like this compound, which has the potential for stereoisomers, the development of enantioselective and diastereoselective catalytic systems is a significant research frontier. While specific catalysts for this compound are not yet widely reported, progress in the broader field of asymmetric catalysis for unsaturated aldehydes and dienes provides a clear roadmap for future investigations.

Research efforts are likely to focus on several key areas:

Organocatalysis: Chiral organocatalysts, such as those derived from amino acids (e.g., prolinol derivatives) and cinchona alkaloids, have proven highly effective in promoting asymmetric reactions. researchgate.net For the synthesis of this compound precursors, these catalysts could be employed in asymmetric aldol (B89426) or Michael reactions to set key stereocenters with high fidelity. The development of novel phosphinooxazolidine (POZ) ligands and substituted oxazolidines also presents promising avenues for organocatalytic Diels-Alder reactions involving dienals. mdpi.com

Transition Metal Catalysis: Chiral complexes of metals like copper, palladium, and aluminum are well-established for their ability to catalyze enantioselective reactions. mdpi.com For instance, copper-BOX and aluminum-based Lewis acid complexes are known to be excellent catalysts for asymmetric Diels-Alder reactions, which could be adapted for reactions involving this compound as either the diene or dienophile component, depending on the reaction partners. mdpi.com The development of silylium-based Lewis acids also shows promise for activating simple α,β-unsaturated esters, a methodology that could be extended to dienals to overcome their typically low reactivity in certain transformations. acs.org

Dual Catalysis: Combining two different catalytic cycles—such as an organocatalyst and a transition metal complex—can enable novel transformations that are not possible with either catalyst alone. This approach could be used to construct the this compound backbone through a cascade reaction, controlling multiple stereocenters in a single synthetic operation.

| Catalyst Type | Potential Application in this compound Synthesis | Key Advantages |

|---|---|---|

| Chiral Organocatalysts (e.g., Prolinol derivatives) | Asymmetric aldol and Michael reactions to form chiral precursors. | Metal-free, environmentally benign, high enantioselectivity. researchgate.net |

| Transition Metal Complexes (e.g., Cu-BOX, Al-complexes) | Enantioselective Diels-Alder and conjugate addition reactions. | High reactivity and excellent stereocontrol. mdpi.com |

| Silylium-based Lewis Acids | Activation of the dienal system for Diels-Alder reactions. | Catalysis for less reactive dienophiles. acs.org |

Bio-inspired Synthesis and Biotransformations of Dienals

Nature provides a rich blueprint for the efficient and selective synthesis of complex molecules. Bio-inspired synthesis and biotransformations represent a growing area of research that seeks to emulate or directly use nature's tools—enzymes and microorganisms—to perform chemical reactions. nih.gov

Bio-inspired Synthesis: This approach involves designing synthetic routes that mimic plausible biosynthetic pathways. For a polyene structure like this compound, inspiration could be drawn from the biosynthesis of natural products that undergo electrocyclization cascades. nih.gov Researchers are exploring how complex polycyclic natural products can be assembled through such bio-inspired cascade reactions, a strategy that could hypothetically be adapted to transform this compound into more complex cyclic architectures. nih.govresearchgate.net The goal is to achieve high levels of complexity and efficiency, mirroring the elegance of natural product biosynthesis. researchgate.net

Biotransformations: This field uses isolated enzymes or whole microbial cells to carry out specific chemical modifications on a substrate. For this compound, biotransformations could offer several advantages over traditional chemical methods, including high selectivity and mild reaction conditions.

Potential enzymatic transformations for this compound include:

Reduction: Alcohol dehydrogenases could selectively reduce the aldehyde group to an alcohol (octa-2,7-dien-1-ol) without affecting the double bonds.

Oxidation: Aldehyde oxidases could convert the aldehyde to a carboxylic acid (octa-2,7-dienoic acid).

Double Bond Reduction: Ene-reductases could selectively reduce one of the C=C double bonds, offering a green alternative to catalytic hydrogenation.

| Biotransformation Type | Enzyme Class | Potential Product from this compound | Advantage |

|---|---|---|---|

| Selective Reduction | Alcohol Dehydrogenase (ADH) | Octa-2,7-dien-1-ol | High chemoselectivity for the aldehyde group. |

| Selective Oxidation | Aldehyde Oxidase (AOX) | Octa-2,7-dienoic acid | Mild, aqueous reaction conditions. |

| Asymmetric Reduction | Ene-reductase (ER) | Chiral octenals | Creates stereocenters via selective double bond reduction. |

Machine Learning and Artificial Intelligence for Reaction Optimization in Dienal Chemistry

For the synthesis and modification of this compound, AI and ML can be applied in several ways:

Reaction Condition Optimization: ML algorithms can predict the optimal solvent, temperature, catalyst, and reaction time to maximize the yield and selectivity of a desired transformation. researchgate.net By training on large databases of known reactions, these models can navigate complex parameter spaces more efficiently than through traditional, laborious experimentation. researchgate.net Deep reinforcement learning has been shown to outperform conventional optimization algorithms, finding the best reaction conditions in significantly fewer steps. acs.org

Retrosynthesis Planning: AI-powered tools can propose multiple synthetic pathways to a target molecule like this compound. youtube.com These platforms analyze the target structure and, by referencing millions of published chemical reactions, suggest a series of precursor molecules and reaction steps. gpai.app This can help chemists identify more efficient or novel routes that might not be immediately obvious. cas.org

Catalyst Design: Machine learning models can help in the discovery of new catalysts. By learning the relationships between a catalyst's structure and its performance (e.g., enantioselectivity), AI can predict the efficacy of novel, untested catalyst structures, guiding synthetic efforts toward the most promising candidates.

| AI/ML Application | Description | Impact on this compound Chemistry |

|---|---|---|

| Predictive Yield Modeling | Algorithms are trained on reaction data to predict the outcome (e.g., yield) based on input parameters. beilstein-journals.org | Rapidly identifies optimal conditions for synthesis, minimizing waste. |

| Computer-Aided Synthesis Planning (CASP) | AI suggests synthetic routes by working backward from the target molecule. youtube.com | Discovers novel and more efficient pathways to this compound. |

| Deep Reinforcement Learning | An AI agent iteratively performs experiments (real or simulated) to learn and improve a reaction's outcome. acs.org | Automates and accelerates the optimization process for complex reactions. |

Interdisciplinary Applications of this compound in Materials Science and Environmental Chemistry

The unique chemical structure of this compound, featuring two double bonds and a reactive aldehyde group, makes it a versatile building block for applications beyond traditional organic synthesis. Emerging research is likely to explore its potential in interdisciplinary fields such as materials science and environmental chemistry.

Materials Science: The diene and aldehyde functionalities of this compound make it an attractive candidate as a monomer or cross-linking agent in polymer chemistry.

Polymer Synthesis: The double bonds can participate in polymerization reactions, such as free-radical or coordination polymerization, to form novel polymer backbones. The aldehyde group can be used for post-polymerization modification or to form polymers through reactions like polycondensation.

Diels-Alder Reactions: The diene system is suitable for Diels-Alder reactions, a powerful tool for forming six-membered rings. researchgate.net This reaction could be used to create highly structured polymer networks or to functionalize surfaces. For example, this compound could be used to create polymer resins with high thermal stability or to attach bioactive molecules to material surfaces.

Biodegradable Materials: The aldehyde group and the hydrocarbon chain offer sites for potential biodegradation. Research could focus on incorporating this compound into polyesters or other polymers to enhance their susceptibility to environmental degradation, addressing the challenge of plastic pollution.

Environmental Chemistry: The reactivity of this compound suggests it could play a role in various environmental processes and applications.

Atmospheric Chemistry: As a volatile organic compound (VOC), this compound could participate in atmospheric photochemical reactions, contributing to the formation or degradation of ozone and other atmospheric components. Understanding its reaction pathways is crucial for modeling air quality.

Bioremediation: The carbon backbone of this compound could potentially serve as a carbon source for microorganisms. Research could investigate its use in bioremediation strategies or study its fate in ecosystems.

Synthesis of Green Chemicals: Its potential derivation from bio-based sources, combined with its reactivity, makes it a candidate for a platform chemical in the synthesis of environmentally friendly products, such as bio-based solvents, surfactants, or agricultural chemicals.

| Field | Potential Application of this compound | Underlying Chemical Property |

|---|---|---|

| Materials Science | Monomer for novel polymers; Cross-linking agent. | Diene system for polymerization and Diels-Alder reactions. researchgate.net |

| Materials Science | Precursor for biodegradable polymers. | Presence of functional groups (aldehyde) susceptible to enzymatic attack. |

| Environmental Chemistry | Component in atmospheric models. | Volatility and reactivity of double bonds with atmospheric oxidants. |

| Environmental Chemistry | Building block for green solvents or surfactants. | Versatile reactivity and potential for bio-based sourcing. |

Q & A

Basic: What analytical techniques are recommended for determining the structural identity and purity of Octa-2,7-dienal in experimental settings?

Methodological Answer:

To confirm the structure and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use - and -NMR to identify characteristic alkene proton signals (δ 5.0–6.0 ppm) and carbonyl groups (δ 9.0–10.0 ppm). Compare spectral data with computational predictions (e.g., density functional theory) for stereochemical validation .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile samples to confirm molecular weight and fragmentation patterns. Calibrate with authentic standards if available.

- Infrared (IR) Spectroscopy : Identify aldehyde C=O stretches (~1720 cm) and conjugated diene C=C stretches (~1600 cm) .

- Purity Assessment : Use high-performance liquid chromatography (HPLC) with UV detection at 220–280 nm to quantify impurities. Report purity thresholds (e.g., ≥95%) in line with reproducibility standards .

Advanced: How can researchers optimize the stereoselective synthesis of this compound to minimize byproducts?

Methodological Answer:

Optimization requires systematic variation of reaction parameters and mechanistic analysis:

- Catalytic Systems : Test transition-metal catalysts (e.g., Pd/Cu for cross-couplings) or organocatalysts for aldol condensations. Monitor enantiomeric excess (ee) via chiral HPLC .

- Solvent and Temperature Effects : Conduct a Design of Experiments (DoE) to evaluate solvent polarity (e.g., THF vs. DCM) and temperature (0°C to reflux) on reaction yield and selectivity. Use Arrhenius plots to model activation energies .

- Byproduct Characterization : Isolate side products via column chromatography and characterize using NMR/MS. Propose mechanistic pathways (e.g., [3,3]-sigmatropic shifts) to rationalize their formation .

Basic: What are the key considerations for designing a reproducible synthesis protocol for this compound?

Methodological Answer:

Reproducibility hinges on rigorous documentation and controlled variables:

- Stepwise Procedural Detailing : Specify stoichiometry, reaction time, and purification steps (e.g., distillation vs. recrystallization). Use IUPAC nomenclature consistently .

- Batch-to-Batch Consistency : Replicate reactions ≥3 times under identical conditions. Report mean yields with standard deviations.

- Reference Standards : Include internal standards (e.g., deuterated solvents for NMR) and validate instruments (e.g., GC-MS calibration curves) .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound across studies?

Methodological Answer:

Address discrepancies through comparative analysis and advanced validation:

- Cross-Validation with Computational Models : Use software like Gaussian or ORCA to simulate NMR/IR spectra. Compare experimental vs. theoretical chemical shifts to identify misassignments .

- Isotopic Labeling : Synthesize -labeled this compound to track carbon environments and confirm peak assignments .

- Meta-Analysis of Literature : Systematically review spectral data from primary sources (avoiding secondary databases). Highlight solvent- or concentration-dependent shifts in publications .

Basic: What in vitro assays are appropriate for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

Prioritize assays aligned with hypothesized mechanisms:

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) with dose-response curves (1–100 µM). Include positive controls (e.g., doxorubicin) and solvent controls .

- Enzyme Inhibition Studies : Test aldehyde dehydrogenase (ALDH) inhibition via fluorometric kits. Normalize activity to protein concentration (Bradford assay) .

- Oxidative Stress Markers : Quantify reactive oxygen species (ROS) using DCFH-DA probes. Validate with N-acetylcysteine as an antioxidant control .

Advanced: How should researchers design experiments to investigate the environmental degradation pathways of this compound?

Methodological Answer:

Employ multidisciplinary approaches to trace degradation mechanisms:

- Photolysis Studies : Expose this compound to UV light (λ = 254 nm) in environmental chambers. Monitor degradation products via time-resolved GC-MS and quantify half-lives .

- Microbial Degradation Assays : Inoculate soil/water samples with microbial consortia. Use -labeled this compound to track mineralization to CO .

- Computational Toxicology : Apply QSAR models to predict ecotoxicity endpoints (e.g., LC) for identified metabolites .

Basic: What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

Use parametric or non-parametric models based on data distribution:

- Logistic Regression : Fit sigmoidal curves to binary response data (e.g., survival/death). Calculate EC values with 95% confidence intervals .

- ANOVA with Post Hoc Tests : Compare multiple dose groups (e.g., Tukey’s HSD for normally distributed data; Kruskal-Wallis for non-normal).

- Benchmark Dose (BMD) Modeling : Estimate lower confidence limits for adverse effects using EPA-approved software (e.g., BMDS) .

Advanced: How can isotopic labeling strategies enhance mechanistic studies of this compound’s reactivity?

Methodological Answer:

Incorporate stable isotopes to trace reaction pathways:

- Deuterium Labeling : Synthesize deuterated analogs (e.g., at C2 or C7) to study hydrogen abstraction kinetics via -NMR isotope effects .

- -Labeling in Oxidation Studies : Track oxygen incorporation into carbonyl groups during autoxidation. Use high-resolution MS for detection .

- Kinetic Isotope Effect (KIE) Analysis : Compare reaction rates of labeled vs. unlabeled compounds to distinguish between concerted or stepwise mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.